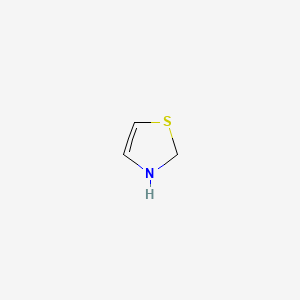

2,3-Dihydrothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydrothiazole, also known as this compound, is a useful research compound. Its molecular formula is C3H5NS and its molecular weight is 87.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have demonstrated the potential of 2,3-dihydrothiazole derivatives as effective anticancer agents. A notable research effort involved the design and synthesis of various pyridine-2,3-dihydrothiazole hybrids aimed at inhibiting cyclin-dependent kinases (CDK2) and glycogen synthase kinase 3 beta (GSK3β).

- Key Findings :

- Compounds such as 1a (pyridine-thiourea precursor) and 8a (pyridine-5-acetyl-thiazolidin-4-one hybrid) showed impressive anti-proliferative activity against human cancer cell lines MCF-7, HepG2, and HEp-2 with IC50 values of 7.5 μg/mL and 5.9 μg/mL respectively .

- Compound 13a demonstrated dual inhibition of CDK2 and GSK3β with IC50 values of 0.396 μg/mL and 0.118 μg/mL respectively, indicating its potential as a dual-target therapeutic agent .

Antifungal Activity

The antifungal properties of this compound derivatives have also been explored extensively. For instance, a study synthesized novel thiazol-2(3H)-imine derivatives that exhibited significant antifungal activity against Candida parapsilosis.

- Key Findings :

Inhibition of Enzymes

The inhibition of various enzymes is another critical application area for this compound derivatives. They have been identified as promising scaffolds for inhibiting carbonic anhydrase and cyclooxygenase-2 (COX-2) enzymes.

- Key Findings :

Drug Design and Molecular Hybridization

The molecular hybridization approach has been effectively utilized to create new drug candidates based on the structure of this compound.

- Key Findings :

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound-based compounds.

Analyse Des Réactions Chimiques

Reactions and Transformations

Acylation: 2,3-dihydrothiazoles can be formed from α-amido-β-ketoesters, which are produced through double acylation of a protected glycine .

Condensation: A copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) can yield thiazoles under mild conditions, displaying good tolerance for various functional groups .

Cyclization: Propargyl bromides undergo domino alkylation-cyclization reactions with thioureas and thiopyrimidinones, leading to the synthesis of 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones . These domino reactions can be performed under microwave irradiation, resulting in high yields in a short amount of time .

Spectroscopic Characterization

Spectroscopic techniques such as IR, NMR, mass spectrometry, and X-ray crystallography are used to characterize the synthesized 2,3-dihydrothiazole derivatives and confirm their structures .

IR Spectroscopy: IR spectra show characteristic peaks for hydrazo-NH stretching, aromatic stretching-CH, and aliphatic-CH, as well as peaks for C=N and C=C bonds .

NMR Spectroscopy: [1H and 13C NMR] spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, aiding in the unambiguous determination of the regioisomeric structure .

Biological Activity and In-Vitro Studies

Several studies have explored the biological activities of this compound derivatives, focusing on their potential as anticancer agents .

Anti-proliferative Activity: this compound derivatives exhibit anti-proliferative activity against various cancer cell lines, including hepatocellular (HepG2), breast (MCF-7), and laryngeal carcinoma (HEp-2) cell lines . Some derivatives show high selectivity towards cancer cell lines with a good safety profile against normal cells .

Cell Cycle Analysis and Apoptosis: Certain this compound derivatives induce cell cycle arrest and apoptosis in cancer cells. For example, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) derivative induced G1 cell cycle arrest and increased the number of apoptotic cells in HepG2 cells .

Reaction Optimization

The synthesis of this compound derivatives can be optimized by testing different reaction pathways and conditions . Factors such as the choice of solvent, catalyst, and irradiation source can influence the reaction yield and regioselectivity .

DNA and BSA Targeting Agents

This compound derivatives have been investigated as DNA and BSA targeting agents using in silico studies, including molecular reactivity analysis, Lipinski rule assessment, and molecular docking . Spectroscopic techniques such as UV-visible, circular dichroism (CD), steady-state fluorescence, and competitive displacement assays are employed to evaluate their interactions with DNA and BSA .

Propriétés

Numéro CAS |

6569-17-1 |

|---|---|

Formule moléculaire |

C3H5NS |

Poids moléculaire |

87.15 g/mol |

Nom IUPAC |

2,3-dihydro-1,3-thiazole |

InChI |

InChI=1S/C3H5NS/c1-2-5-3-4-1/h1-2,4H,3H2 |

Clé InChI |

OYJGEOAXBALSMM-UHFFFAOYSA-N |

SMILES |

C1NC=CS1 |

SMILES canonique |

C1NC=CS1 |

Key on ui other cas no. |

6569-17-1 |

Synonymes |

2,3-dihydrothiazole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.